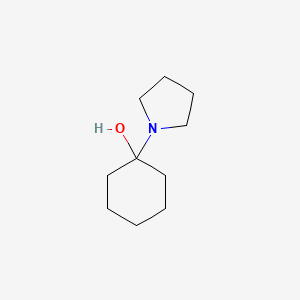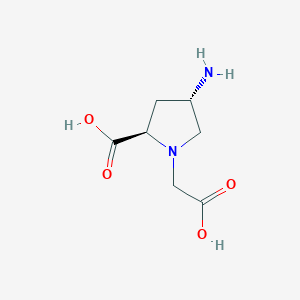
(2R,4S)-4-amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its role in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of trans-4-hydroxy proline with trifluoroacetimidoyl chlorides in the presence of titanium dioxide nanoparticles as a catalyst and sodium bicarbonate as a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,4S)-4-amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme catalysis and protein structure.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s unique structure allows it to fit into enzyme active sites, influencing the enzyme’s activity and leading to various biological effects. The compound’s carboxyl and amino groups can form hydrogen bonds and ionic interactions with target molecules, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Hydroxyproline: A hydroxylated derivative of proline with additional functional groups.
Pyrrolidine-2-one: A lactam derivative with a similar ring structure but different functional groups.
Uniqueness
(2R,4S)-4-amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
188578-54-3 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(2R,4S)-4-amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c8-4-1-5(7(12)13)9(2-4)3-6(10)11/h4-5H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5+/m0/s1 |
InChI Key |
DQKMXMVIFJPIEE-CRCLSJGQSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C(=O)O)CC(=O)O)N |
Canonical SMILES |
C1C(CN(C1C(=O)O)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)
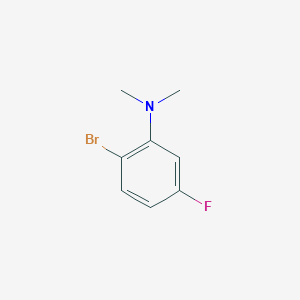
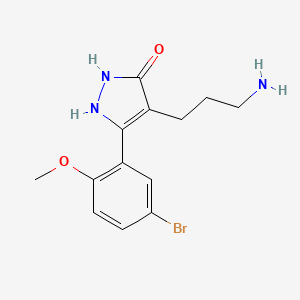
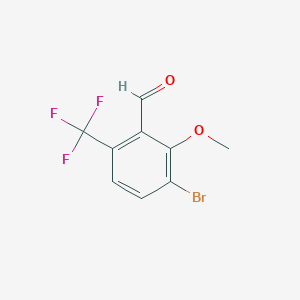

![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)
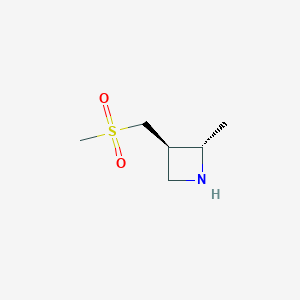

![1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one](/img/structure/B15205868.png)
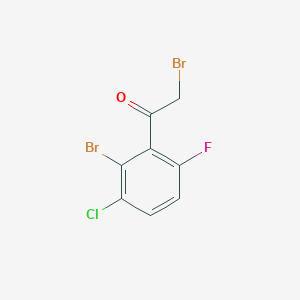
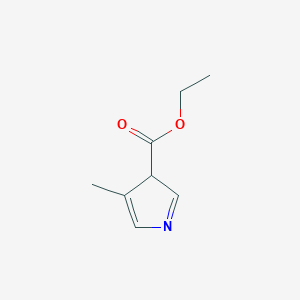
![Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B15205892.png)
